4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide
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Overview
Description
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)piperidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(trifluoromethyl)phenacyl bromide
- 4-(trifluoromethyl)piperidine
- 4-fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide is unique due to the combination of its fluorine-substituted benzamide and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
325702-06-5 |
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Molecular Formula |
C14H14F4N2OS |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C14H14F4N2OS/c15-11-5-3-9(4-6-11)12(21)19-13(22)20-7-1-2-10(8-20)14(16,17)18/h3-6,10H,1-2,7-8H2,(H,19,21,22) |
InChI Key |
ONCZANNOYOEJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=S)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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